

2-Amino-3,5-dimethylbenzoic acid basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3,5-dimethylbenzoic acid

Cat. No.: B081655

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-3,5-dimethylbenzoic Acid**: Core Properties and Applications

Introduction

2-Amino-3,5-dimethylbenzoic acid, also known by its synonym 3,5-Dimethylanthranilic Acid, is a polysubstituted aromatic compound with the chemical formula C9H11NO2.^{[1][2]} It serves as a crucial and versatile intermediate in the synthesis of a variety of more complex organic molecules.^[1] Its stable, high-purity nature makes it a valuable building block in both industrial and research laboratory settings, particularly in the development of pharmaceuticals and dyes. ^[1] This guide provides a comprehensive overview of its fundamental properties, reactivity, applications, and essential experimental protocols for its handling and characterization.

Physicochemical and Spectroscopic Properties

The core characteristics of **2-Amino-3,5-dimethylbenzoic acid** are summarized below. These properties are fundamental for its application in chemical synthesis, dictating reaction conditions, solvent selection, and purification methods.

Core Properties Summary

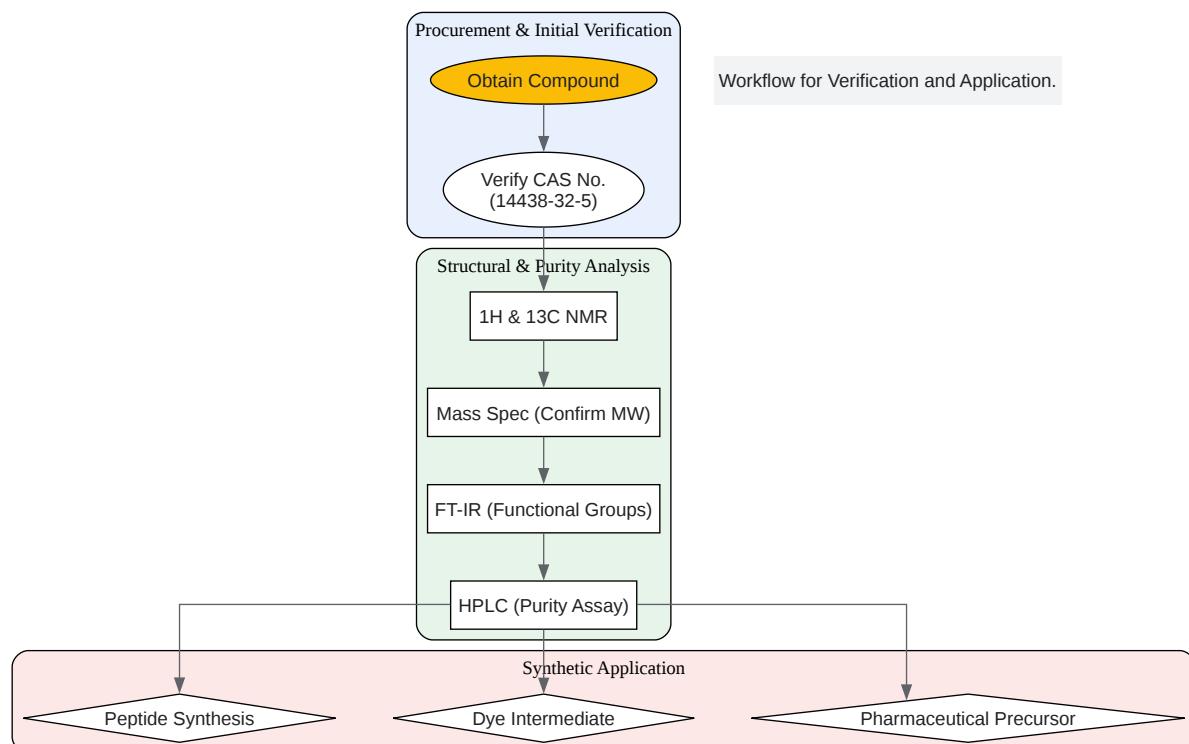
Property	Value	Source(s)
CAS Number	14438-32-5	[1] [2] [3]
Molecular Formula	C9H11NO2	[1] [2]
Molecular Weight	165.19 g/mol	[4] [5]
Appearance	White to off-white, cream, or brown crystalline powder	[1] [2] [3]
Melting Point	194-196 °C	[1] [3]
Boiling Point	322 °C	[1]
Solubility	Slightly soluble in water; soluble in ethanol and organic solvents	[1]
Purity (Typical)	≥97.5% (HPLC)	[2]
IUPAC Name	2-amino-3,5-dimethylbenzoic acid	[2]
InChI Key	GIMYRAQQQBFFFJ-UHFFFAOYSA-N	[2] [5] [6]

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of **2-Amino-3,5-dimethylbenzoic acid**. Standard spectral data are available from various chemical databases.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectra are principal tools for structural elucidation. The ^1H NMR spectrum provides information on the aromatic and methyl protons, while the ^{13}C NMR reveals the chemical environment of each carbon atom in the molecule.[\[5\]](#)[\[6\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. Characteristic vibrational frequencies include N-H stretches from the amino group, a C=O stretch from the carboxylic acid, and a broad O-H stretch also from the carboxylic acid.[\[6\]](#)

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass is 165.078979 g/mol .[\[5\]](#)[\[7\]](#) Electron ionization mass spectra are available for fragmentation pattern analysis.[\[6\]](#)[\[8\]](#)
- Raman Spectroscopy: Raman spectral data is also available and complements IR spectroscopy for vibrational analysis of the molecular structure.[\[7\]](#)

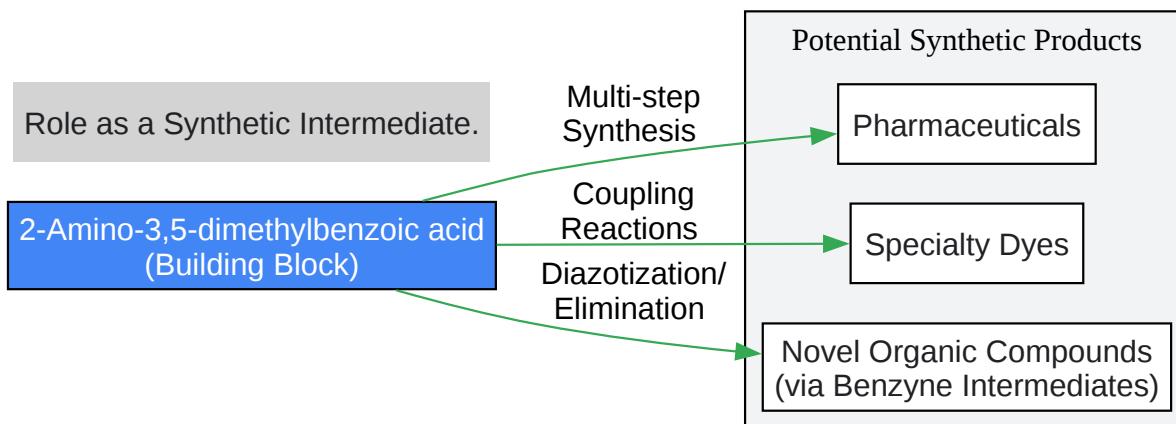

Chemical Reactivity and Synthesis

Core Reactivity

2-Amino-3,5-dimethylbenzoic acid's reactivity is governed by its three functional groups: the aromatic ring, the amino group, and the carboxylic acid.

- Amino Group: The nucleophilic amino group can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.
- Carboxylic Acid Group: The carboxyl group can be converted to esters, amides, or acid chlorides, and can participate in decarboxylation reactions under certain conditions.
- Combined Functionality: The ortho-relationship of the amino and carboxyl groups allows for specific cyclization reactions. This structure is characteristic of an anthranilic acid derivative, which are well-known precursors for generating benzenes, highly reactive intermediates in organic synthesis. Its bifunctional nature makes it a valuable component in peptide synthesis.[\[3\]](#)

The diagram below illustrates the logical workflow for the characterization and use of this compound in a research setting.


[Click to download full resolution via product page](#)

Caption: Workflow for Verification and Application.

Role in Synthesis

2-Amino-3,5-dimethylbenzoic acid is primarily used as an intermediate.^[1] For example, related structures like 2-amino-3-methylbenzoic acid are starting materials for more complex molecules, such as insecticides, through multi-step processes involving reactions like bromination and cyanation.^{[9][10][11]} This highlights the utility of the aminobenzoic acid scaffold in building agrochemical and pharmaceutical products.

The following diagram illustrates its position as a key building block in organic synthesis.

[Click to download full resolution via product page](#)

Caption: Role as a Synthetic Intermediate.

Applications

The utility of **2-Amino-3,5-dimethylbenzoic acid** stems from its stable and reactive nature.

- **Pharmaceutical Synthesis:** It serves as a key intermediate in the production of various pharmaceutical compounds.^[1] The anthranilic acid moiety is a common feature in many biologically active molecules.
- **Dye Manufacturing:** This compound is also utilized as an intermediate in the synthesis of dyes.^[1]

- Research and Development: In a laboratory context, it is used for developing new organic molecules and is specifically suited for applications requiring a stable, high-purity intermediate.^[1] It is also used in peptide chemistry as an unnatural aromatic amino acid derivative.

Safety, Handling, and Storage

Toxicology and Hazards

While some sources describe the compound as having low toxicity and not being classified as hazardous^[1], other safety labels indicate it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.^[12] It is prudent to treat it as a potentially hazardous substance. Good hygiene practices should always be followed, minimizing exposure and using suitable gloves in an occupational setting.

Storage and Stability

To ensure product integrity and a long shelf life (up to 24 months), **2-Amino-3,5-dimethylbenzoic acid** should be stored in a cool, dry, well-ventilated area.^[1] It should be kept away from incompatible materials such as strong oxidizing agents.^[1] The compound is stable under normal conditions.^[1]

Experimental Protocols

The following are generalized, self-validating protocols for the analysis and purification of **2-Amino-3,5-dimethylbenzoic acid**, based on standard laboratory procedures for similar aromatic carboxylic acids.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for determining the purity of a sample.

- Preparation of Standard Solution: Accurately weigh approximately 10 mg of **2-Amino-3,5-dimethylbenzoic acid** reference standard and dissolve in a suitable diluent (e.g., acetonitrile/water mixture) in a 100 mL volumetric flask. Sonicate to dissolve if necessary.

- Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a suitable wavelength (determined by UV scan).
 - Injection Volume: 10 μ L.
- Analysis: Inject the standard solution to establish retention time and peak area. Inject the sample solution.
- Validation and Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The system is validated if the standard peak is sharp and reproducible.

Protocol 2: Purification by Recrystallization

This protocol is a standard method for purifying the solid compound. The choice of solvent is critical and may require preliminary solubility tests.

- Solvent Selection: Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, acetic acid, water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often effective for aminobenzoic acids.
- Dissolution: Place the crude **2-Amino-3,5-dimethylbenzoic acid** in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
- Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the

charcoal.

- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing and Drying: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a vacuum oven.
- Validation: The purity of the recrystallized product should be confirmed by measuring its melting point (which should be sharp and match the literature value) and by re-analyzing via HPLC (Protocol 1).

References

- Industrial Chemicals. (n.d.). **2-Amino-3,5-dimethylbenzoic Acid** at Best Price.
- ChemicalBook. (2023, March 28). **2-Amino-3,5-dimethylbenzoic acid** | 14438-32-5.
- TCI AMERICA. (n.d.). **2-Amino-3,5-dimethylbenzoic Acid** | 14438-32-5.
- Thermo Scientific Chemicals. (n.d.). **2-Amino-3,5-dimethylbenzoic acid**, 98%.
- PubChem. (n.d.). 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101.
- Apollo Scientific. (2023, July 6). Safety Data Sheet for **2-Amino-3,5-dimethylbenzoic acid**.
- Chemical Label. (n.d.). **2-Amino-3,5-dimethylbenzoic acid**.
- PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534.
- Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid.
- ChemicalBook. (n.d.). **2-Amino-3,5-dimethylbenzoic acid**(14438-32-5) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid 97.
- SpectraBase. (n.d.). **2-Amino-3,5-dimethylbenzoic acid** - Optional[1H NMR] - Chemical Shifts.
- BenchChem. (n.d.). 2-Amino-5-cyano-3-methylbenzoic acid | 871239-18-8.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- Sigma-Aldrich. (n.d.). 2-Amino-3,5-dimethylbenzenesulfonic acid | 88-22-2.
- ChemicalBook. (n.d.). 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Amino-5-methylbenzoic Acid.
- AbMole BioScience. (n.d.). Material Safety Data Sheet of 2-Amino-3-methylbenzoic acid.

- DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- SpectraBase. (n.d.). **2-Amino-3,5-dimethylbenzoic acid** - Optional[Raman] - Spectrum.
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- NIST. (n.d.). 2-Amino-5-methylbenzoic acid.
- PubChemLite. (n.d.). **2-amino-3,5-dimethylbenzoic acid** (C9H11NO2).
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Sigma-Aldrich. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid 97.
- Fisher Scientific. (n.d.). **2-Amino-3,5-dimethylbenzoic acid**, 98%, Thermo Scientific Chemicals.
- Human Metabolome Database. (2021, September 10). Showing metabocard for 3,5-Dimethylbenzoic acid (HMDB0246063).
- BenchChem. (n.d.). Exploring the Applications of 3,5-Dimethylbenzoic Acid in Chemical Synthesis.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-3,5-dimethylbenzoic Acid at Best Price - Buy Now [[forecastchemicals.com](#)]
- 2. 2-Amino-3,5-dimethylbenzoic acid, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [[thermofisher.com](#)]
- 3. 2-Amino-3,5-dimethylbenzoic acid | 14438-32-5 [[chemicalbook.com](#)]
- 4. 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 5. [spectrabase.com](#) [[spectrabase.com](#)]
- 6. 2-Amino-3,5-dimethylbenzoic acid(14438-32-5) 1H NMR [[m.chemicalbook.com](#)]

- 7. spectrabase.com [spectrabase.com]
- 8. PubChemLite - 2-amino-3,5-dimethylbenzoic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. chemical-label.com [chemical-label.com]
- To cite this document: BenchChem. [2-Amino-3,5-dimethylbenzoic acid basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081655#2-amino-3-5-dimethylbenzoic-acid-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com